molecular formula C26H34O4 B1203098 Methestrol dipropionate CAS No. 84-13-9

Methestrol dipropionate

Cat. No.: B1203098
CAS No.: 84-13-9
M. Wt: 410.5 g/mol
InChI Key: ORHVFDBDWJTZIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methestrol dipropionate is synthesized through the esterification of methestrol (or promethestrol) with propanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Methestrol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methestrol dipropionate has been extensively studied for its applications in various fields:

Mechanism of Action

Methestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Uniqueness: Methestrol dipropionate is unique due to its specific esterification with propanoic acid, which influences its pharmacokinetic properties and clinical applications. Compared to other similar compounds, this compound has distinct metabolic pathways and receptor binding affinities, making it suitable for specific therapeutic uses .

Properties

CAS No.

84-13-9

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

[2-methyl-4-[4-(3-methyl-4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate

InChI

InChI=1S/C26H34O4/c1-7-21(19-11-13-23(17(5)15-19)29-25(27)9-3)22(8-2)20-12-14-24(18(6)16-20)30-26(28)10-4/h11-16,21-22H,7-10H2,1-6H3

InChI Key

ORHVFDBDWJTZIN-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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